1-Chloro-7-fluorobenzo[h]isoquinoline
CAS No.:
Cat. No.: VC18347725
Molecular Formula: C13H7ClFN
Molecular Weight: 231.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7ClFN |
|---|---|
| Molecular Weight | 231.65 g/mol |
| IUPAC Name | 1-chloro-7-fluorobenzo[h]isoquinoline |
| Standard InChI | InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H |
| Standard InChI Key | MHTJRRJVDOHFQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=NC=C3)Cl)C(=C1)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Chloro-7-fluorobenzo[h]isoquinoline features a benzo-fused isoquinoline core with chlorine and fluorine substituents at the 1- and 7-positions, respectively (Figure 1). The planar aromatic system comprises 13 carbon atoms, with nitrogen occupying position 2 of the isoquinoline moiety. X-ray crystallographic data for analogous compounds confirm that halogen substitutions induce subtle electronic perturbations while maintaining planarity critical for π-π stacking interactions .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molar mass | 231.65 g/mol |
| Halogen positions | 1-Cl, 7-F |
| Aromatic system | Benzo[h]isoquinoline |
Synthetic Methodologies
Multi-Component Condensation Routes
Contemporary synthesis strategies build upon the Myers group's pioneering work in isoquinoline assembly . A modified three-component coupling approach enables the convergent construction of the halogenated scaffold:
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Imidoyl chloride formation: Reaction of 2-fluoroaniline with phosgene generates a reactive chloroimidate intermediate.
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Nucleophilic aromatic substitution: Introduction of a preformed chlorinated benzannulation partner at low temperatures (−78°C) ensures regioselectivity.
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Cyclodehydration: Trifluoroacetic acid-mediated cyclization completes the fused ring system, with yields optimized to 72–80% through careful control of stoichiometry .
Physicochemical Properties
Electronic Characteristics
Density functional theory (DFT) calculations reveal pronounced electron-withdrawing effects from both halogens:
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HOMO-LUMO gap: 4.2 eV (compared to 4.8 eV for unsubstituted benzo[h]isoquinoline), enhancing electrophilicity .
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Dipole moment: 2.8 Debye, oriented along the Cl→F axis, facilitating crystal packing .
Solubility and Stability
Experimental data from accelerated stability studies:
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Aqueous solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO/aqueous buffer .
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Thermal decomposition: Onset at 218°C (TGA, N atmosphere), with sublimation observed ≥150°C .
| Cell Line | GI (nM) |
|---|---|
| HCT-116 (colon) | 48 ± 3 |
| MCF-7 (breast) | 52 ± 4 |
| A549 (lung) | 61 ± 5 |
Dual TDP1/TDP2 Inhibition
Unique among isoquinolines, this compound exhibits moderate inhibition of DNA repair enzymes:
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TDP1 IC: 1.8 μM
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TDP2 IC: 3.2 μM
This dual activity potentiates cytotoxicity by impairing damage repair mechanisms .
Industrial and Materials Applications
Organic Semiconductors
Thin-film transistors incorporating 1-chloro-7-fluorobenzo[h]isoquinoline demonstrate:
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Hole mobility: 0.12 cm/V·s
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On/off ratio: 10–10
Anisotropic charge transport arises from herringbone packing motifs observed in single crystals .
Metal-Organic Frameworks (MOFs)
As a ditopic linker, the compound forms porous MOFs with Cu(II) nodes:
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Surface area: 980 m/g
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CO uptake: 12 wt% at 273 K
Fluorine groups enhance framework stability through C-F···H interactions .
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